molecular formula C10H9NO4 B1227994 4-(Ethoxymethylene)-2-(furan-2-yl)oxazol-5(4H)-one CAS No. 80589-23-7

4-(Ethoxymethylene)-2-(furan-2-yl)oxazol-5(4H)-one

Cat. No.: B1227994
CAS No.: 80589-23-7
M. Wt: 207.18 g/mol
InChI Key: FBUXYCJTSXXWBJ-VOTSOKGWSA-N
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Description

4-(Ethoxymethylene)-2-(furan-2-yl)oxazol-5(4H)-one is a heterocyclic compound that features both furan and oxazole rings. Compounds with such structures are often of interest in organic chemistry due to their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxymethylene)-2-(furan-2-yl)oxazol-5(4H)-one typically involves the condensation of ethyl glyoxylate with 2-furylamine, followed by cyclization. The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxymethylene)-2-(furan-2-yl)oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the ethoxymethylene group.

    Substitution: The furan and oxazole rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups into the furan or oxazole rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structure.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism by which 4-(Ethoxymethylene)-2-(furan-2-yl)oxazol-5(4H)-one exerts its effects depends on its specific application. In biological systems, it might interact with enzymes or receptors, affecting various molecular pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxymethylene)-2-(2-furyl)oxazol-5-one
  • 4-(Ethoxymethylene)-2-(2-thienyl)oxazol-5-one
  • 4-(Ethoxymethylene)-2-(2-pyridyl)oxazol-5-one

Uniqueness

4-(Ethoxymethylene)-2-(furan-2-yl)oxazol-5(4H)-one is unique due to the presence of both furan and oxazole rings, which can impart specific chemical and biological properties. Its ethoxymethylene group also provides a site for further chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

(4E)-4-(ethoxymethylidene)-2-(furan-2-yl)-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-2-13-6-7-10(12)15-9(11-7)8-4-3-5-14-8/h3-6H,2H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUXYCJTSXXWBJ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C1C(=O)OC(=N1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/1\C(=O)OC(=N1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80589-23-7
Record name 2-Furyl-4-ethoxymethylene-5-oxazolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080589237
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Ethoxymethylene)-2-(furan-2-yl)oxazol-5(4H)-one
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4-(Ethoxymethylene)-2-(furan-2-yl)oxazol-5(4H)-one
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4-(Ethoxymethylene)-2-(furan-2-yl)oxazol-5(4H)-one
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4-(Ethoxymethylene)-2-(furan-2-yl)oxazol-5(4H)-one
Reactant of Route 6
4-(Ethoxymethylene)-2-(furan-2-yl)oxazol-5(4H)-one

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